molecular formula C14H12N4O4 B14679760 Bis(2-methyl-4-nitrophenyl)diazene CAS No. 29418-63-1

Bis(2-methyl-4-nitrophenyl)diazene

Cat. No.: B14679760
CAS No.: 29418-63-1
M. Wt: 300.27 g/mol
InChI Key: MWNAFHNOHYBEBV-UHFFFAOYSA-N
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Description

Bis(2-methyl-4-nitrophenyl)diazene is an azo compound characterized by two aryl groups linked via a diazene (–N=N–) moiety. Each aryl group is substituted with a methyl (–CH₃) group at the ortho position (2nd carbon) and a nitro (–NO₂) group at the para position (4th carbon). This substitution pattern creates a unique electronic environment, where the electron-donating methyl group and electron-withdrawing nitro group influence the compound’s physicochemical properties, such as solubility, stability, and optical behavior. Azo compounds like this are widely studied for applications in dyes, photochromic materials, and molecular switches due to their reversible cis-trans isomerization upon light exposure .

Properties

CAS No.

29418-63-1

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

bis(2-methyl-4-nitrophenyl)diazene

InChI

InChI=1S/C14H12N4O4/c1-9-7-11(17(19)20)3-5-13(9)15-16-14-6-4-12(18(21)22)8-10(14)2/h3-8H,1-2H3

InChI Key

MWNAFHNOHYBEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-4-nitrophenyl)diazene typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with another molecule of 2-methyl-4-nitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyl-4-nitrophenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(2-methyl-4-nitrophenyl)diazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methyl-4-nitrophenyl)diazene involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Diazene Compounds

The following table and analysis compare Bis(2-methyl-4-nitrophenyl)diazene with two structurally related diazene derivatives: Bis(4-iodo-2-nitrophenyl)diazene (CAS 638205-17-1) and (4-Methoxyphenyl)(4-nitrophenyl)diazene (CAS 29418-59-5).

Compound Substituents CAS Number Molecular Features Potential Applications
This compound 2-methyl, 4-nitro (symmetric) Not provided Methyl (electron-donating), nitro (electron-withdrawing); balanced steric effects Dyes, photoresponsive materials, sensors
Bis(4-iodo-2-nitrophenyl)diazene 4-iodo, 2-nitro (symmetric) 638205-17-1 Iodo (heavy atom, polarizable), nitro; high molecular weight Radiography, catalysis, halogen-bonded frameworks
(4-Methoxyphenyl)(4-nitrophenyl)diazene 4-methoxy, 4-nitro (asymmetric) 29418-59-5 Methoxy (strong electron donor), nitro (acceptor); push-pull electronic configuration Nonlinear optics, optoelectronics

Key Comparative Insights:

  • Electronic Effects: The methyl group in this compound provides moderate electron donation, which may enhance solubility in nonpolar solvents compared to the iodinated analog. In contrast, the methoxy group in the asymmetric compound (CAS 29418-59-5) offers stronger electron donation, creating a pronounced push-pull effect useful in optoelectronic applications .
  • Steric and Stability Considerations :

    • The ortho-methyl groups in the target compound may introduce steric hindrance, reducing molecular flexibility and enhancing thermal stability compared to the less bulky methoxy-substituted analog.
    • The iodo substituent’s larger atomic radius could increase intermolecular halogen bonding, favoring crystalline packing for structural studies .
  • Applications :

    • Symmetric nitro/methyl substitution (target compound) is ideal for dye chemistry due to balanced electronic effects.
    • The asymmetric methoxy/nitro compound (CAS 29418-59-5) is suited for optical materials due to its strong polarity gradient .
    • The iodinated derivative (CAS 638205-17-1) may serve in catalysis or radiography due to iodine’s high electron density .

Research Findings and Data Limitations

While direct experimental data on this compound are absent in the provided sources, inferences are drawn from structurally analogous compounds:

  • Structural Analysis Tools : Software like SHELX is critical for resolving crystal structures of such compounds, particularly for iodinated derivatives where heavy atoms improve phasing accuracy .
  • Data Gaps : Detailed thermodynamic or spectroscopic data (e.g., UV-Vis spectra, melting points) for the target compound are unavailable in the cited sources. Further studies are needed to quantify its stability, solubility, and reactivity.

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